molecular formula C10H6F3N3O2 B11713002 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole

Cat. No.: B11713002
M. Wt: 257.17 g/mol
InChI Key: ACKJIRYTSOOSNI-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of a difluoromethyl group, a fluoro-nitrophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoro-2-nitrobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with difluoromethyl ketone under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The difluoromethyl group can be oxidized to a carboxyl group.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(Carboxymethyl)-1-(4-amino-2-nitrophenyl)-1H-pyrazole.

    Reduction: Formation of 3-(Difluoromethyl)-1-(4-amino-2-nitrophenyl)-1H-pyrazole.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nitrophenyl group can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage or modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-nitrophenyl difluoromethyl sulphone
  • 4-Fluoro-2-nitrophenyl difluoromethyl sulphide

Uniqueness

3-(Difluoromethyl)-1-(4-fluoro-2-nitrophenyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H6F3N3O2

Molecular Weight

257.17 g/mol

IUPAC Name

3-(difluoromethyl)-1-(4-fluoro-2-nitrophenyl)pyrazole

InChI

InChI=1S/C10H6F3N3O2/c11-6-1-2-8(9(5-6)16(17)18)15-4-3-7(14-15)10(12)13/h1-5,10H

InChI Key

ACKJIRYTSOOSNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])N2C=CC(=N2)C(F)F

Origin of Product

United States

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